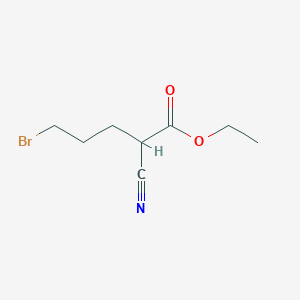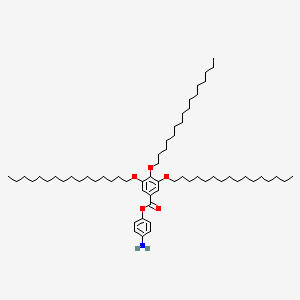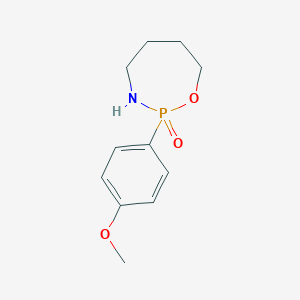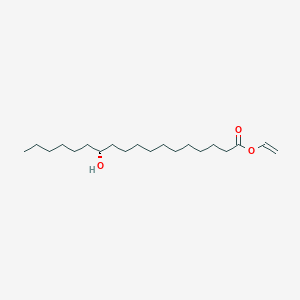![molecular formula C18H24O6 B14243410 1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene CAS No. 209588-40-9](/img/structure/B14243410.png)
1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene is a chemical compound with the molecular formula C18H24O6 and a molecular weight of 336.4 g/mol It is a derivative of benzene, where three ethoxyethoxy groups are attached to the benzene ring
Preparation Methods
The synthesis of 1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene involves multiple steps. One common method includes the reaction of benzene with ethylene oxide in the presence of a catalyst to form the intermediate compound. This intermediate is then further reacted with vinyl ether to produce the final product . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield.
Chemical Reactions Analysis
1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where the ethoxyethoxy groups can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used in the synthesis of supramolecular liquid-crystalline networks, which exhibit unique thermal and physical properties.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high surface area frameworks for gas storage and separation technologies.
Mechanism of Action
The mechanism of action of 1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions can lead to the formation of stable complexes, which can influence the behavior of the compound in various environments. The pathways involved include the self-assembly of the compound into structured materials, which can exhibit unique properties .
Comparison with Similar Compounds
1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene can be compared with other similar compounds such as:
1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene: This compound has a similar structure but with different substitution patterns on the benzene ring, leading to variations in its properties and applications.
1,3,5-Tris[4-pyridyl(ethenyl)]benzene: Known for its role in crystal engineering, this compound forms atypical network topologies and is used in the study of molecular packing.
1,3,5-Tris[4-carboxyphenyl]benzene: This compound is used in the development of high surface area frameworks for gas storage and separation technologies.
Properties
CAS No. |
209588-40-9 |
|---|---|
Molecular Formula |
C18H24O6 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1,2,3-tris(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C18H24O6/c1-4-19-10-13-22-16-8-7-9-17(23-14-11-20-5-2)18(16)24-15-12-21-6-3/h4-9H,1-3,10-15H2 |
InChI Key |
MHMUOQSPXOXZTN-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOC1=C(C(=CC=C1)OCCOC=C)OCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)






![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)
![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
